4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
Description
This compound is a pyrimidine derivative featuring a chlorine substituent at position 4, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at position 6, and an amine group at position 2. Boronate esters are critical in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science . Its molecular formula is C₁₁H₁₆BClN₃O₂, with a molecular weight of 283.53 g/mol.
Properties
Molecular Formula |
C10H15BClN3O2 |
|---|---|
Molecular Weight |
255.51 g/mol |
IUPAC Name |
4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15BClN3O2/c1-9(2)10(3,4)17-11(16-9)6-5-7(12)15-8(13)14-6/h5H,1-4H3,(H2,13,14,15) |
InChI Key |
FUXKMMMZPVOQHD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimid
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Core
Table 1: Pyrimidine-Based Analogues
Key Observations :
- Positional Isomerism : The boronate group's position (5 vs. 6) significantly affects reactivity. For example, the compound in has a boronate at position 5 and a cyclopentyloxy group at 6, which sterically hinders cross-coupling compared to the target compound’s boronate at position 4.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at the coupling site, while bulky groups (e.g., cyclopentyloxy) reduce reaction rates .
Analogues with Heterocyclic Variations
Table 2: Non-Pyrimidine Heterocycles
Key Observations :
- Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., ) exhibit lower aromatic stabilization, leading to faster reactivity in cross-couplings but reduced metabolic stability in vivo.
- Complex Heterocycles : Compounds like LY2784544 () integrate additional rings (e.g., imidazopyridazine) for target-specific binding but require multi-step syntheses.
Pharmacologically Active Derivatives
Table 3: Bioactive Analogues
Key Observations :
- Hybrid Structures : The piperidine-pyrazole-pyrimidine compound () demonstrates enhanced binding to hydrophobic enzyme pockets due to its 3D architecture.
- Saturated Rings : Tetrahydropyrido-pyrimidines () improve solubility and reduce cytotoxicity compared to fully aromatic systems.
Table 4: Stability and Hazard Comparison
Key Observations :
- Boronate-containing compounds generally require inert storage to prevent hydrolysis.
- Pyrimidine derivatives exhibit higher cross-coupling efficiency than pyridines due to stronger electron-deficient character .
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